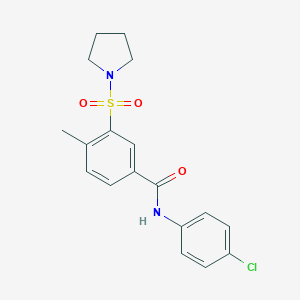![molecular formula C21H25FN2O3S B259139 Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
作用机制
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate selectively binds to and irreversibly inhibits the mutant EGFR T790M, which is responsible for acquired resistance to first-generation EGFR TKIs. By inhibiting the activity of EGFR, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, resulting in the inhibition of cell proliferation and induction of apoptosis (Cross et al., 2014).
Biochemical and Physiological Effects:
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to have a high selectivity for mutant EGFR T790M over wild-type EGFR and other kinases (Cross et al., 2014). In preclinical studies, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated potent antitumor activity in NSCLC cell lines with EGFR T790M mutation (Cross et al., 2014). In clinical trials, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed a favorable safety profile with manageable adverse events, such as diarrhea, rash, and nausea (Jänne et al., 2015; Mok et al., 2014).
实验室实验的优点和局限性
The advantages of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its high selectivity for mutant EGFR T790M, potent antitumor activity in NSCLC cell lines with EGFR T790M mutation, and favorable safety profile. The limitations of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its irreversible binding to EGFR, which may lead to the development of resistance, and the lack of activity against other EGFR mutations, such as exon 19 deletion and L858R (Cross et al., 2014).
未来方向
For Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate include the investigation of its activity in combination with other targeted therapies, such as immune checkpoint inhibitors, and the identification of biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. Additionally, the development of second-generation irreversible EGFR TKIs that can overcome resistance to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate may provide new treatment options for NSCLC patients with EGFR T790M mutation (Cross et al., 2014).
Conclusion:
In conclusion, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a third-generation EGFR TKI used in the treatment of NSCLC patients with EGFR T790M mutation. Its high selectivity for mutant EGFR T790M, potent antitumor activity, and favorable safety profile make it a promising treatment option for this patient population. However, its irreversible binding to EGFR and lack of activity against other EGFR mutations may limit its effectiveness. Further research is needed to explore its potential in combination with other targeted therapies and to identify biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate.
合成方法
The synthesis of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate involves the reaction of 4-fluorothiophenol with ethyl 2-bromoacetoacetate to form ethyl 2-(4-fluorothiophen-3-yl)-4-oxobutanoate. This intermediate compound is then reacted with 1-azepan-2-amine hydrochloride to form Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. The overall yield of the synthesis process is 35% (Wang et al., 2015).
科学研究应用
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated a 51% overall response rate and a median progression-free survival of 9.6 months in patients with EGFR T790M mutation (Jänne et al., 2015). In a phase II clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed an overall response rate of 61% and a median progression-free survival of 12.4 months in the same patient population (Mok et al., 2014).
属性
产品名称 |
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate |
|---|---|
分子式 |
C21H25FN2O3S |
分子量 |
404.5 g/mol |
IUPAC 名称 |
ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O3S/c1-2-27-21(26)19-17(15-7-9-16(22)10-8-15)14-28-20(19)23-18(25)13-24-11-5-3-4-6-12-24/h7-10,14H,2-6,11-13H2,1H3,(H,23,25) |
InChI 键 |
HCBNIQBAMVZNPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3 |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)

![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)


